molecular formula C19H27N3O2 B7682986 N-(3-indol-1-ylpropyl)-2-methyl-2-morpholin-4-ylpropanamide

N-(3-indol-1-ylpropyl)-2-methyl-2-morpholin-4-ylpropanamide

Cat. No. B7682986
M. Wt: 329.4 g/mol
InChI Key: PEMKCJKBWGXDGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-indol-1-ylpropyl)-2-methyl-2-morpholin-4-ylpropanamide, also known as LY-404039, is a selective antagonist of the metabotropic glutamate receptor 2/3 (mGluR2/3). It was first synthesized by Eli Lilly and Company in the late 1990s and has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

N-(3-indol-1-ylpropyl)-2-methyl-2-morpholin-4-ylpropanamide acts as a selective antagonist of mGluR2/3, which are G protein-coupled receptors that modulate glutamate neurotransmission in the brain. By blocking the activity of these receptors, this compound reduces the release of glutamate and other excitatory neurotransmitters, leading to a decrease in neuronal activity and an overall calming effect on the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models, including reducing glutamate release, increasing GABA release, and modulating dopamine and serotonin neurotransmission. These effects are thought to underlie its therapeutic potential in various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

N-(3-indol-1-ylpropyl)-2-methyl-2-morpholin-4-ylpropanamide has several advantages for use in lab experiments, including its high potency and selectivity for mGluR2/3, as well as its ability to cross the blood-brain barrier. However, its use is limited by its relatively short half-life and the need for specialized equipment and expertise to perform the necessary assays.

Future Directions

There are several potential future directions for research on N-(3-indol-1-ylpropyl)-2-methyl-2-morpholin-4-ylpropanamide, including further studies on its therapeutic potential in various neurological and psychiatric disorders, as well as investigations into its mechanism of action and potential side effects. Additionally, new analogs of this compound could be developed with improved potency, selectivity, and pharmacokinetic properties, further expanding its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-(3-indol-1-ylpropyl)-2-methyl-2-morpholin-4-ylpropanamide involves several steps, including the reaction of indole-3-propionic acid with ethyl chloroformate to form the corresponding ethyl ester, followed by the reaction with 2-methyl-2-(4-morpholinyl)propanol to yield the final product. The synthesis has been optimized to achieve high yields and purity, making it a reliable method for producing this compound in large quantities.

Scientific Research Applications

N-(3-indol-1-ylpropyl)-2-methyl-2-morpholin-4-ylpropanamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction. It has been shown to reduce anxiety-like behavior and improve cognitive function in animal models of these disorders, making it a promising candidate for further clinical development.

properties

IUPAC Name

N-(3-indol-1-ylpropyl)-2-methyl-2-morpholin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-19(2,22-12-14-24-15-13-22)18(23)20-9-5-10-21-11-8-16-6-3-4-7-17(16)21/h3-4,6-8,11H,5,9-10,12-15H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMKCJKBWGXDGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCCCN1C=CC2=CC=CC=C21)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.